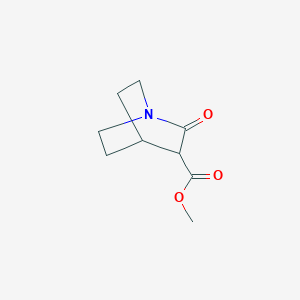
6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid
Overview
Description
“6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid” is a chemical compound. It is related to the pyridazine class of compounds, which are characterized by a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been widely studied in drug molecules due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of pyridazine derivatives has been a topic of interest in organic chemistry . Various methods have been developed, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, copper-promoted cyclizations, and aza-Diels-Alder reactions . These methods offer high regioselectivity, good yields, and broad substrate scope .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including copper-catalyzed aerobic cyclizations and [4 + 2] annulations . These reactions can lead to the formation of biologically important pyridazines .Physical And Chemical Properties Analysis
The pyridazine ring is known for its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel . These properties add additional value in drug discovery and development .Scientific Research Applications
Synthesis and Antibacterial Activity:
- Novel thieno[2,3-c]pyridazines were synthesized using a compound related to "6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid" as a starting material. These compounds showed significant antibacterial activities (Al-Kamali et al., 2014).
Molecular Structure Analysis:
- The molecular and crystal structure of a derivative, namely 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole, was established through X-ray diffraction analysis (Rodinovskaya et al., 2003).
Synthesis of Novel Heterocyclic Compounds:
- Research on thieno[2,3-c] pyridazine moiety, closely related to the compound , led to the synthesis of several novel compounds with potential applications in drug development (Radwan, 2000).
Antimicrobial Activity:
- Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens, synthesized starting from a 3-carboxylic acid derivative, were evaluated for their antimicrobial activity against various microorganisms (El-Mariah et al., 2006).
Development of 3-Carboxamido-4-Carboxylic Acid Derivatives:
- Isoxazole and pyrazole derivatives were synthesized, exploring the diverse chemical applications of compounds related to "6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid" (Vicentini et al., 2000).
Pyridazine Derivatives Synthesis:
- Research on pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one derivatives highlighted the potential of this compound class in synthesizing different heterocycles (Deeb & El-Abbasy, 2006).
Selective Alkylation Studies:
- Studies on 5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters, closely related to the compound , revealed insights into selective alkylation processes (Murphy et al., 2008).
Future Directions
properties
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(5-6-13)8-4-3-7(9(14)15)10-11-8/h3-4,13H,2,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWBTXPPLUIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)

![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)





![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)